Compound Description: This compound is a 6-bromo-2,3-disubstituted-4(3H)-quinazolinone derivative synthesized and tested for antiviral and cytotoxic activity. It demonstrated potent antiviral activity against vaccinia virus in E(6)SM cell culture with a MIC of 1.92 μg/mL. []
Relevance: This compound shares the core quinazolinone structure with a bromine substituent at the 6-position with 6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. Both compounds also feature a bulky substituent at the 2-position and an aromatic ring at the 3-position of the quinazolinone core. []
Compound Description: This compound, similar to the previous example, belongs to the 6-bromo-2,3-disubstituted-4(3H)-quinazolinone class of compounds. While it showed minimal antiviral activity, it exhibited low cytotoxicity in MT-4 cells challenged with HIV-1. []
Relevance: This compound shares a close structural resemblance to 6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone with a common 6-bromo-quinazolinone core. The key difference lies in the 2- and 3-position substituents, highlighting the impact of these variations on biological activity. []
2-benzoylamino-5-bromophenyldimethylcarbinol
Compound Description: This compound is a product of the reaction between 6-bromo-2-phenyl-4H-3,l-benzoxazinone and methylmagnesium iodide. This reaction highlights a synthetic pathway to access structural analogs of quinazolinones. []
Relevance: Although not a quinazolinone itself, this compound is derived from a 6-bromo-benzoxazinone precursor, which is closely related to the 6-bromo-quinazolinone core of 6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. This connection emphasizes the synthetic versatility of these core structures and their potential for generating diverse chemical entities. []
3-anilino-6-bromo-2-phenyl-4(3H)-quinazolinone
Compound Description: This compound, upon reaction with methylmagnesium iodide, yields a dimethylcarbinol derivative, showcasing similar reactivity patterns as observed with the benzoxazinone analog. []
Relevance: This compound exhibits a direct structural similarity to 6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, sharing the 6-bromo-2-phenyl-4(3H)-quinazolinone framework. This similarity underscores the reactivity trends associated with the quinazolinone core. []
Compound Description: This compound undergoes a distinct reaction pathway with methylmagnesium iodide compared to the previous two examples, highlighting the influence of substituents on reactivity. []
Relevance: While structurally similar to 6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, this compound demonstrates how subtle modifications to the substitution pattern, such as the presence of a chlorine atom in this case, can significantly alter the chemical reactivity of the quinazolinone core. []
Compound Description: This series of compounds represents a library of quinazolinones linked to 1,2,3-triazole moieties, synthesized and screened for cytotoxicity against MCF-7 breast cancer cells. []
Relevance: These compounds highlight the concept of linking diverse pharmacophores, in this case, quinazolinones and triazoles, to develop novel bioactive molecules. While not directly analogous to 6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, this example underscores the potential of exploring various substituents and linking strategies with the quinazolinone core to modulate biological activity. []
3-amino-6-bromo-2-undecylquinazoline-4(H)one
Compound Description: This compound serves as a starting material for synthesizing a series of quinazolinones with varying substituents at the 3-position, emphasizing the synthetic versatility of this scaffold. []
Relevance: This compound shares the core 6-bromo-quinazolinone structure with 6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, highlighting the potential for introducing diverse substituents at the 2- and 3-positions to explore structure-activity relationships. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.